molecular formula C18H22O6 B14143739 2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione CAS No. 88818-33-1

2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione

Cat. No.: B14143739
CAS No.: 88818-33-1
M. Wt: 334.4 g/mol
InChI Key: OPHLTEGURBWQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the alkylation of a naphthoquinone derivative with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.

    2-Methyl-1,4-naphthoquinone: Another naphthoquinone with a methyl group, used in similar applications.

    5,8-Dimethoxy-1,4-naphthoquinone: A closely related compound with similar chemical properties.

Uniqueness

2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and alkyl groups makes it a versatile compound for various applications.

Properties

CAS No.

88818-33-1

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

2-(1,4-dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C18H22O6/c1-18(2,22)8-7-11(19)10-9-12(20)15-13(23-3)5-6-14(24-4)16(15)17(10)21/h5-6,9,11,19,22H,7-8H2,1-4H3

InChI Key

OPHLTEGURBWQBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)OC)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.